molecular formula C12H12O2S B8392910 1-(7-Methoxybenzo[b]thiophen-2-yl)propan-1-one

1-(7-Methoxybenzo[b]thiophen-2-yl)propan-1-one

Cat. No. B8392910
M. Wt: 220.29 g/mol
InChI Key: PMAHALNNTMUPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06900216B2

Procedure details

Ethylmagnesium bromide (1M solution in tetrahydrofuran; 6.4 ml) was added to a solution of N,7-dimethoxy-N-methylbenzo[b]thiophene-2-carboxamide (1.5 g) in tetrahydrofuran, then the mixture was stirred at ambient temperature for 1 hour and at reflux temperature for 1 hour. Further ethylmagnesium bromide (1M solution in tetrahydrofuran; 6.4 ml) was added, the mixture was stirred at ambient temperature for 1 hour and at reflux temperature for 2.5 hour, then it was cooled to ambient temperature and quenched by the addition of 5M hydrochloric acid (10 ml) and water (150 ml). The product was extracted into dichloromethane (3×60 ml), then the combined extracts were dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by flash chromatography over silica using dichloromethane followed by a 99:1 mixture of dichloromethane and methanol as eluants. Appropriate fractions were combined, and the solvents were removed in vacuo to give 1-(7-methoxybenzo[b]thiophen-2-yl)propan-1-one (0.7 g) as an oil which was used without further purification.
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
N,7-dimethoxy-N-methylbenzo[b]thiophene-2-carboxamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].CON(C)[C:8]([C:10]1[S:14][C:13]2[C:15]([O:19][CH3:20])=[CH:16][CH:17]=[CH:18][C:12]=2[CH:11]=1)=[O:9]>O1CCCC1>[CH3:20][O:19][C:15]1[C:13]2[S:14][C:10]([C:8](=[O:9])[CH2:1][CH3:2])=[CH:11][C:12]=2[CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
N,7-dimethoxy-N-methylbenzo[b]thiophene-2-carboxamide
Quantity
1.5 g
Type
reactant
Smiles
CON(C(=O)C1=CC2=C(S1)C(=CC=C2)OC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(C)[Mg]Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2.5 hour
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 5M hydrochloric acid (10 ml) and water (150 ml)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into dichloromethane (3×60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography over silica
ADDITION
Type
ADDITION
Details
followed by a 99:1 mixture of dichloromethane and methanol as eluants
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=CC2=C1SC(=C2)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.